molecular formula C9H8F2O4S B1423318 4-(2,2-Difluoroethanesulfonyl)benzoic acid CAS No. 1178294-42-2

4-(2,2-Difluoroethanesulfonyl)benzoic acid

Cat. No.: B1423318
CAS No.: 1178294-42-2
M. Wt: 250.22 g/mol
InChI Key: LVAOTYTZBUUXIH-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethanesulfonyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoroethanesulfonyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethanesulfonyl)benzoic acid typically involves the introduction of the difluoroethanesulfonyl group onto a benzoic acid derivative. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with difluoroethane in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethanesulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-(2,2-Difluoroethanesulfonyl)benzoic acid finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethanesulfonyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The difluoroethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 2,4-Difluorobenzoic acid
  • 4-(Chlorosulfonyl)benzoic acid

Uniqueness

4-(2,2-Difluoroethanesulfonyl)benzoic acid is unique due to the presence of the difluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as 4-(fluorosulfonyl)benzoic acid, which lacks the difluoroethane moiety, and 2,4-difluorobenzoic acid, which has a different substitution pattern on the aromatic ring.

Properties

IUPAC Name

4-(2,2-difluoroethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAOTYTZBUUXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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